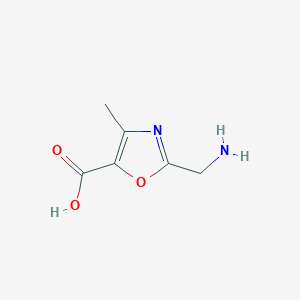

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-5(6(9)10)11-4(2-7)8-3/h2,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKZFDDZUSDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-(aminomethyl)-4-methyl-1,3-oxazole, the carboxylation can be achieved using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Methyl-1,3-oxazole-5-carboxylic Acid

- Molecular Formula: C₅H₅NO₃

- Molecular Weight : 127.10 g/mol

- Key Differences: Lacks the aminomethyl group at position 2. Exhibits a higher melting point (239–240°C) due to reduced steric hindrance and stronger intermolecular hydrogen bonding via the carboxylic acid group . Limited reactivity compared to the target compound, as it lacks the primary amine for further derivatization.

- Applications : Primarily used as a building block in synthesizing more complex heterocycles or metal-organic frameworks .

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic Acid

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: Replaces the aminomethyl group with a bulky cyclopropylmethyl substituent. The steric bulk may reduce binding affinity to targets requiring polar interactions.

- Applications : Explored in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability .

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Key Differences :

- Applications : Utilized in designing inhibitors for enzymes with hydrophobic active sites .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Aminomethyl Group (Target Compound): Enables nucleophilic reactions (e.g., amidation, Schiff base formation). Enhances solubility in polar solvents due to protonation at physiological pH .

- Phenyl/Cyclopropylmethyl Groups :

Physicochemical Properties

| Property | Target Compound | 4-Methyl Derivative | 2-Phenyl Derivative |

|---|---|---|---|

| Molecular Weight | ~156.14 g/mol | 127.10 g/mol | 203.19 g/mol |

| Melting Point | Not reported | 239–240°C | Not reported |

| Solubility | High (polar solvents) | Moderate (aqueous) | Low (organic solvents) |

| Key Reactivity Sites | Amine, Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |

Biological Activity

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is known for its biological activity. The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate carboxylic acids with aminomethyl derivatives under controlled conditions. This process allows for the introduction of various substituents that can enhance its biological profile.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer and melanoma. The results showed that certain analogues inhibited cell proliferation significantly, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | MDA-MB-231 | 15.2 | Induction of apoptosis |

| 2v | CCRF-CEM | 12.8 | Inhibition of STAT3 phosphorylation |

| 5d | A375 (melanoma) | 10.5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| 1b | S. aureus | 32 | 85 |

| 2c | E. coli | 28 | 78 |

| 3d | Pseudomonas aeruginosa | 40 | 70 |

Case Studies and Research Findings

In a recent study focusing on the synthesis and biological evaluation of various derivatives of this compound, researchers found that modifications at specific positions on the oxazole ring significantly influenced biological activity. For example, introducing halogen substituents enhanced antimicrobial efficacy while maintaining low cytotoxicity towards normal cells .

Another case study evaluated the synergistic effects of combining this compound with established chemotherapeutic agents. The results indicated that co-administration could lower the required doses of traditional drugs while enhancing overall therapeutic effects against resistant cancer cell lines .

Q & A

Q. What are the key synthetic routes for 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with aminonitriles or urea derivatives. For example, a modified Hantzsch thiazole synthesis can be adapted by substituting thioamide precursors with aminomethyl-bearing reagents. Key steps include:

- Intermediate isolation : After refluxing in acetic acid, intermediates like 5-amino-oxazole esters are crystallized and purified via recrystallization (DMF/acetic acid mixtures) .

- Characterization : Use H NMR to confirm aminomethyl proton signals (δ 3.8–4.2 ppm) and C NMR for carbonyl (C=O, ~170 ppm) and oxazole ring carbons. HRMS (ESI+) should match the molecular ion [M+H] with <2 ppm error .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-UV/HRMS : Use a C18 column (MeCN/HO + 0.1% formic acid) to assess purity (>98%) and HRMS for exact mass confirmation .

- FTIR : Key peaks include N-H stretch (~3300 cm), C=O (1680–1720 cm), and oxazole ring vibrations (1550–1600 cm^{-1) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and compare bond lengths/angles to similar oxazole derivatives (e.g., C-O: 1.36 Å, C-N: 1.29 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the oxazole ring be addressed?

Methodological Answer: Regioselective modification at the 5-carboxylic acid position often requires protecting group strategies:

- Protection : Use tert-butyl dimethylsilyl (TBDMS) groups for the carboxylic acid to prevent unwanted side reactions. Deprotection with TBAF in THF yields the free acid .

- Electrophilic substitution : Activate the 2-aminomethyl group with Boc-protection, then perform Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-methyl position. Monitor by F NMR if fluorinated reagents are used .

Q. How should researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-response profiling : Test the compound across a 10-log concentration range (1 nM–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity. Use orthogonal assays (e.g., MTT for viability, fluorogenic substrates for enzyme activity) .

- Metabolite screening : Incubate with liver microsomes (human/rat) to identify reactive metabolites that may confound bioactivity results. LC-MS/MS can detect glutathione adducts or oxidative byproducts .

Q. What strategies optimize aqueous solubility for in vitro studies without compromising stability?

Methodological Answer:

- pH adjustment : The carboxylic acid group (pKa ~2.5) is deprotonated at physiological pH, enhancing solubility. Prepare stock solutions in PBS (pH 7.4) and confirm stability via HPLC over 24h .

- Co-solvents : Use ≤10% DMSO or PEG-400 to maintain solubility while avoiding cellular toxicity. Dynamic light scattering (DLS) can detect aggregation at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.